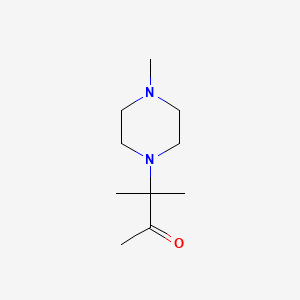

![molecular formula C93H155N31O26 B573502 [Ala92]-Peptide 6 CAS No. 189064-08-2](/img/structure/B573502.png)

[Ala92]-Peptide 6

Overview

Description

[Ala92]-Peptide 6, also known as this compound, is a useful research compound. Its molecular formula is C93H155N31O26 and its molecular weight is 2123.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intestinal Permeability and Structural Motifs

A study on cyclic peptides, including variations related to “[Ala92]-Peptide 6”, identified key backbone motifs that contribute to their high intestinal permeability, suggesting potential for oral bioavailability enhancement in drug design. The research highlighted template structures based on cyclo(-D-Ala-Ala(5)-) peptides, indicating that specific structural conformations could lead to potent orally bioavailable drug candidates (Beck et al., 2012).

Immune Response and HIV Blocking

Another study explored the impact of amino acid substitutions within peptides, notably those resembling segments of “this compound”, on the immune response. Specifically, modifications in the CCR5 loop induced HIV-blocking antibodies in animal models, suggesting a novel approach for HIV prevention and treatment through peptide-based interventions (Pastori et al., 2008).

Antimicrobial and Anticancer Properties

Research on the antimicrobial and anticancer properties of peptides, including those structurally similar to “this compound”, revealed that specific peptide sequences have significant activity against various pathogens and cancer cells. These findings open avenues for the development of peptide-based therapeutics in antimicrobial and cancer treatment (Huertas et al., 2017; Xiong et al., 2011).

Peptide-based Drug Development

The field of peptide therapeutics has seen a resurgence, with peptides like “this compound” playing a crucial role due to their high selectivity, efficacy, and safety. Studies have emphasized the need for exploring new peptide designs beyond traditional frameworks to address unmet medical needs, suggesting a promising future for peptide-based drugs (Fosgerau & Hoffmann, 2015).

Central Nervous System Applications

Investigations into peptides like “this compound” have also extended into the central nervous system (CNS), where they have been studied for their potential in treating CNS disorders. For example, alarin, a peptide from the same family, has been shown to influence food intake, body weight, and hormone secretion in animal studies, highlighting the therapeutic potential of peptides in neuroendocrine regulation (Guo et al., 2014).

Mechanism of Action

Target of Action

The primary target of [Ala92]-Peptide 6 is the enzyme type 2 deiodinase (DIO2) . DIO2 is responsible for the endogenous conversion of thyroxine (T4) to 3,5,3′-triiodothyronine (T3), a process crucial for the regulation of gene transcription in target cells .

Mode of Action

This compound is a variant of DIO2, resulting from a single nucleotide polymorphism (SNP) that changes a threonine (Thr) to an alanine (Ala) at the 92nd position of the DIO2 polypeptide chain . This substitution affects a small and conserved domain of the protein involved in binding ubiquitin ligases, directing the enzyme for proteasomal degradation . The function of Ala92-DIO2 is impaired in a physiological context, leading to reduced deiodination .

Biochemical Pathways

The impaired function of Ala92-DIO2 affects the conversion of T4 to T3, impacting the thyroid hormone pathway . This can lead to endoplasmic reticulum stress in glial cells and changes in brain T3 activity .

Pharmacokinetics

Pharmacokinetics generally involves the study of how an organism affects a drug, focusing on absorption, distribution, metabolism, and excretion (adme) .

Result of Action

The result of the action of this compound is a reduction in the enzymatic activity of DIO2 . This leads to a decrease in the conversion of T4 to T3, potentially causing persistent neurological symptoms, including deficits in memory and mood, even after T4 dosage is individually adjusted .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)/t48-,49-,50-,51-,52-,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSWQMWUNOIPDH-QCDQIEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H155N31O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745557 | |

| Record name | L-alpha-Aspartyl-L-alanyl-L-alanyl-L-arginyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-leucyl-L-alanyl-L-threonyl-L-leucyl-L-valyl-L-valyl-L-leucyl-L-histidyl-L-arginyl-L-alanylglycyl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2123.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-08-2 | |

| Record name | L-alpha-Aspartyl-L-alanyl-L-alanyl-L-arginyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-leucyl-L-alanyl-L-threonyl-L-leucyl-L-valyl-L-valyl-L-leucyl-L-histidyl-L-arginyl-L-alanylglycyl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B573421.png)

![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)

![[4-(Propan-2-yl)-1H-indol-3-yl]acetic acid](/img/structure/B573436.png)